molecular formula C11H13NO3 B2498901 3-Acetamido-2-phenylpropanoic acid CAS No. 1281292-84-9

3-Acetamido-2-phenylpropanoic acid

Cat. No. B2498901
CAS RN: 1281292-84-9
M. Wt: 207.229
InChI Key: LDMPDBAXKLIWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, a close relative of 3-acetamido-2-phenylpropanoic acid, showcases a methodological approach for preparing compounds with specific labeling for pharmacological studies. This synthesis involves starting from benzoic acid-[carboxyl-14C] and employs various steps including the use of peptide coupling agents for amide bond formation, highlighting a complex synthesis pathway for related compounds (Maleki et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals insights into the stereochemistry and hydrogen bonding patterns that may influence the reactivity and properties of this compound. The extended conformation and intermolecular interactions observed in these structures provide a basis for understanding the molecular configuration and potential reactivity of this compound and its derivatives (Camerman et al., 2005).

Chemical Reactions and Properties

The reactivity of this compound can be inferred from studies on similar compounds. For instance, the reactivity of acetamidofibrate, a compound synthesized from paracetamol and ethyl 2-bromo-2-methylpropionate, provides insights into the potential anti-inflammatory and antidyslipidemic activities of acetamido derivatives. These studies highlight the significance of functional groups in modulating the chemical properties and potential biological activities of these compounds (Navarrete-Vázquez et al., 2011).

Physical Properties Analysis

Although specific studies on the physical properties of this compound were not found, the analysis of related compounds offers a foundation for understanding its likely physical characteristics. The crystalline structure, melting points, and solubility of related compounds provide a basis for predicting the behavior of this compound in various solvents and conditions, which is crucial for its application in chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards other chemical entities, can be deduced from studies on structurally related compounds. The synthesis and characterization of perfluoroalkylated phenylboronic acid derivatives from 3-acetamidophenylboronic acid, for example, illustrate the potential for functional group modifications to significantly alter chemical reactivity and interaction with biological molecules, indicating a wide range of chemical behaviors and interactions that this compound might exhibit (Shiino et al., 1993).

Scientific Research Applications

Antibacterial Activity

3-Acetamido-2-phenylpropanoic acid derivatives have shown potential as antibacterial agents. Studies reveal that certain derivatives, like halogenated (S)-2-(phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoates, are effective against drug-sensitive and atypical mycobacterial strains. Some of these compounds have also demonstrated activity against multi-drug resistant (MDR) and extensively drug-resistant tuberculosis (XDR-TB) strains (Krátký et al., 2010).

Enzyme Inhibition

Compounds derived from this compound have been synthesized and tested as inhibitors of β-N-acetylglucosaminase, an enzyme important in various biological processes. These inhibitors could be useful for the synthesis of N-acetylglucosaminyltransferase inhibitors, potentially impacting cancer treatment or other diseases (Takaoka et al., 1993).

Pharmaceutical Synthesis

This compound is involved in the synthesis of various pharmaceutical compounds. For example, it has been used in the synthesis of acetamido azasugars, which have potential applications in medical therapy, particularly as anticonvulsants (Camerman et al., 2005). Also, its derivatives have been explored for potential use in cancer drug development (Sharma et al., 2018).

Diagnostic and Imaging Applications

This compound derivatives are also used in diagnostic and imaging applications. For instance, Good's buffers, such as N-(2-Acetamido)-2-aminoethanesulfonic acid derived from it, have been applied to pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy (Flavell et al., 2015).

Metal Ion Interaction Studies

It has been used in studies related to metal ion interactions. N-(2-Acetamido)iminodiacetic acid, a derivative, is known for its role in the field of metal ion buffers, functioning at physiological pH ranges, and is an analytical chelating agent for metal ion determination (Hamed et al., 1994).

properties

IUPAC Name

3-acetamido-2-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-7-10(11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMPDBAXKLIWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.